

Chemical structure and properties of manidipine dihydrochloride

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Manidipine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **manidipine dihydrochloride**. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker.^[1]
^[2] Its chemical structure is characterized by a dihydropyridine ring system with various substituents that contribute to its pharmacological activity.

Chemical Structure

Below is the two-dimensional chemical structure of **Manidipine Dihydrochloride**.

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Caption: 2D structure of **Manidipine Dihydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **manidipine dihydrochloride** is presented in the table below.

Property	Value	Reference
CAS Number	89226-75-5	[3]
Molecular Formula	C ₃₅ H ₄₀ Cl ₂ N ₄ O ₆	[3]
Molecular Weight	683.6 g/mol	[3]
IUPAC Name	5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride	[3]
Appearance	Off-White to Pale Yellow Solid/Light Yellow Crystalline Powder	[4][5]
Melting Point	205-214 °C (decomposes)	[4][6]
Boiling Point	722 °C at 760 mmHg	[4]
Solubility	Insoluble in water and ether; slightly soluble in ethanol and acetone; Soluble in DMSO (21 mg/mL).	[5][6][7]
pKa (Strongest Basic)	7.89	[8]
logP	5.11	[8]

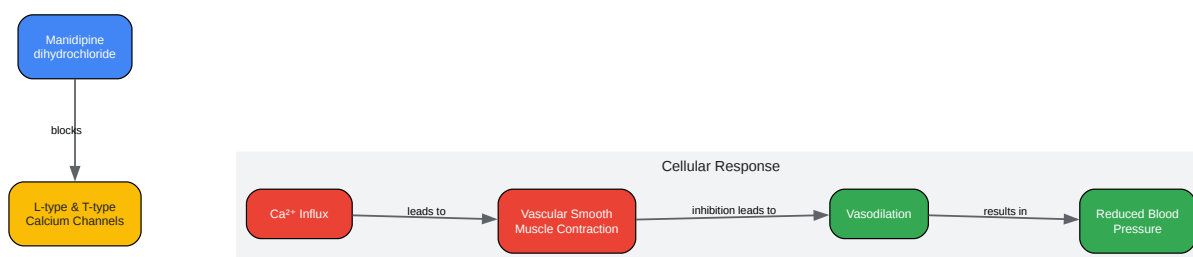
Pharmacological Properties

Manidipine is a highly vasoselective calcium channel antagonist.[1] Its pharmacological profile is summarized in the table below.

Property	Value	Target/System	Reference
IC ₅₀	2.6 nM	L-type calcium channels in guinea-pig ventricular cells	[1]
IC ₅₀	24 nM	Potassium-induced contraction of isolated dog femoral veins	[9]
IC ₅₀	2.1 nM	Potassium-induced contraction of isolated dog portal veins	[9]
ED ₅₀	1 nM	Endothelin-1-induced intracellular calcium increase in A7r5 rat vascular smooth muscle cells	[9]
Mechanism of Action	Inhibits the influx of Ca ²⁺ ions through voltage-dependent L-type and T-type calcium channels, leading to peripheral vasodilation. [10]		

Mechanism of Action and Signaling Pathway

Manidipine dihydrochloride exerts its antihypertensive effects by blocking the influx of extracellular calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[10] The signaling pathway is depicted below.



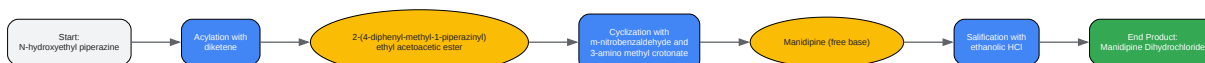
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Caption: Signaling pathway of **Manidipine Dihydrochloride**.

Experimental Protocols

Synthesis of Manidipine Dihydrochloride

The synthesis of **manidipine dihydrochloride** typically involves a multi-step process. The following protocol is a generalized procedure based on published patent literature.[11][12][13]



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Caption: High-level workflow for the synthesis of **Manidipine Dihydrochloride**.

Detailed Methodology:

- Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester:
 - N-hydroxyethyl piperazine is subjected to acylation with diketene.[13] The reaction is typically stirred for 2 hours.[12]
 - The resulting product is dissolved in an alkyl acetate, washed, and concentrated to yield the oily intermediate product.[12]
- Synthesis of Manidipine (free base):

- The intermediate from the previous step, m-nitrobenzaldehyde, and 3-aminobutene acid methyl esters are dissolved in isopropanol.[13]
- The mixture is heated under reflux for a period of 6 to 16 hours at a temperature of 75-85 °C.[13]
- After the reaction is complete, the solvent is removed by vacuum concentration.[13]
- The residue is dissolved in ethyl acetate, washed with warm water, dried, and concentrated to obtain the free base of manidipine.[13]
- Preparation of **Manidipine Dihydrochloride**:
 - The manidipine free base is dissolved in a solution of hydrochloric acid in methanol or ethanol.[12][14]
 - The solution is stirred to induce crystallization.[12]
 - The resulting solid is collected by filtration.[12]
 - The crude product is purified by recrystallization from a suitable solvent such as 95% methanol to yield pure **manidipine dihydrochloride**. [12]

Quantitative Analysis by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantification of **manidipine dihydrochloride** in bulk and pharmaceutical dosage forms. The following is a representative protocol.[15][16][17]



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Caption: Workflow for RP-HPLC analysis of **Manidipine Dihydrochloride**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, UV/Vis detector, and an autosampler.[15]
- Column: A C18 column is commonly used, for example, a Kromasil ODS C18 (100 x 4.6 mm, 5µm) or a Phenomenex C18 (250 x 4.6mm, 5 µm).[15][16]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v or 80:20 v/v) is often employed. The pH may be adjusted to 3.5 with orthophosphoric acid.[15][16]
- Flow Rate: A typical flow rate is 1.0 or 1.3 mL/min.[15][16]
- Detection Wavelength: Detection is usually carried out at 228 nm or 230 nm.[16][17]
- Injection Volume: A 20 µL injection volume is common.[15]

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of **manidipine dihydrochloride** reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile:water, 50:50) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[17]
- Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 25-125 µg/mL or 20-150 µg/mL).[16][17]
- Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder a number of tablets, and then extract the drug with the mobile phase to a known concentration.
- Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the manidipine peak.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of **manidipine dihydrochloride** in the sample solution from the calibration curve.

Quantitative Analysis by Visible Spectrophotometry

Visible spectrophotometry offers a simpler and more accessible method for the quantification of **manidipine dihydrochloride**. The following is a summary of a reported method.[\[18\]](#)[\[19\]](#)

Principle:

This method is based on the reaction of **manidipine dihydrochloride** with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. One such method involves the reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen with an absorption maximum at 436.97 nm.[\[18\]](#)

Reagents and Instrumentation:

- Spectrophotometer: A UV/Vis spectrophotometer with 1 cm matched cuvettes.[\[18\]](#)
- Standard Solution: A standard stock solution of **manidipine dihydrochloride** (e.g., 1 mg/mL) in methanol.[\[18\]](#)
- PDAB Reagent: 1% solution of para-dimethylaminobenzaldehyde.[\[18\]](#)
- Methanolic Sulfuric Acid: 0.1 M sulfuric acid in methanol.[\[18\]](#)

Procedure:

- Preparation of Calibration Curve:
 - Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25-125 µg/mL.[\[18\]](#)
 - To each flask, add 1 mL of 1% PDAB and 0.5 mL of 0.1 M methanolic sulfuric acid.[\[18\]](#)
 - Allow the reaction to proceed for 15 minutes at room temperature.[\[18\]](#)
 - Dilute to volume with the appropriate solvent.
 - Measure the absorbance of each solution at 436.97 nm against a reagent blank.

- Plot a calibration curve of absorbance versus concentration.
- Analysis of Sample:
 - Prepare a sample solution of **manidipine dihydrochloride** of a suitable concentration in methanol.
 - Treat the sample solution in the same manner as the standard solutions.
 - Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

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